molecular formula C19H18N6O2S B2842071 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1334370-29-4

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No. B2842071
CAS RN: 1334370-29-4
M. Wt: 394.45
InChI Key: KMOONCLWUGPKJG-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Studies

A study by Ahmad et al. (2012) involved the synthesis of novel carboxamides based upon the pyrazolobenzothiazine ring system, evaluated for antioxidant activity. Many compounds were found to be good scavengers of superoxide anion radical, indicating their potential as antioxidants. This research suggests that modifications or derivatizations of this chemical structure could lead to more potent biologically active compounds (Ahmad et al., 2012).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity, highlighting the potential of these chemical frameworks in developing compounds with antioxidant properties (Chkirate et al., 2019).

Biological Activity

The synthesis and biological activity evaluation of a compound closely related to the query showed moderate herbicidal and fungicidal activities, indicating the potential of such compounds in agricultural applications (Hu Jingqian et al., 2016).

Analgesic Agents

Saravanan et al. (2011) synthesized novel thiazole derivatives by incorporating the pyrazole moiety, investigating their analgesic activities. This study underscores the versatility of the chemical framework in the development of potential analgesic agents (Saravanan et al., 2011).

properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-11-8-12(2)25(22-11)17-6-7-19(27)24(23-17)10-18(26)21-14-4-5-16-15(9-14)20-13(3)28-16/h4-9H,10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOONCLWUGPKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)SC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

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